molecular formula C8H9FN2O2S B14030783 Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate

Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate

Cat. No.: B14030783
M. Wt: 216.23 g/mol
InChI Key: SANJNCGZKZEZPJ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate is a chemical compound with the molecular formula C8H9FN2O2S It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate typically involves the reaction of 3-fluoropyrazine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 95°C) for several hours . The product is then purified using techniques such as flash chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

    Hydrolysis: The ester group can

Properties

Molecular Formula

C8H9FN2O2S

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 2-(3-fluoropyrazin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H9FN2O2S/c1-2-13-6(12)5-14-8-7(9)10-3-4-11-8/h3-4H,2,5H2,1H3

InChI Key

SANJNCGZKZEZPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=CN=C1F

Origin of Product

United States

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